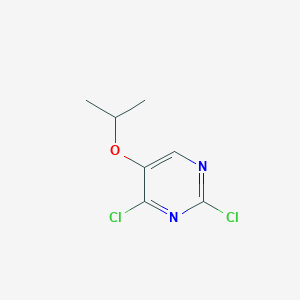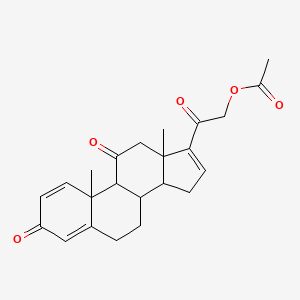
n-Dodecyl Alcohol-OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dodecyl Alcohol-OD: 1-Dodecanol , is a saturated 12-carbon fatty alcohol. It is a colorless solid with a floral odor and is commonly derived from coconut oil or palm kernel oil. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Fatty Acids: n-Dodecyl Alcohol-OD can be synthesized by hydrogenating fatty acids derived from coconut oil or palm kernel oil.
Bouveault-Blanc Reduction: Another laboratory method involves the Bouveault-Blanc reduction of ethyl laurate.
Industrial Production Methods:
Ziegler Process: This industrial method involves the oligomerization of ethylene using triethylaluminum followed by oxidation and hydrolysis to produce this compound.
Hydrogenation of Methyl Esters: Industrially, this compound is often produced by hydrogenating methyl esters of fatty acids derived from natural oils.
Chemical Reactions Analysis
Types of Reactions:
Esterification: It can react with carboxylic acids to form esters.
Sulfation: this compound can undergo sulfation to form sodium dodecyl sulfate, a common surfactant used in detergents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid).
Sulfation: Sulfur trioxide, sodium hydroxide.
Major Products:
- Dodecanoic acid (Lauric acid)
- Dodecyl acetate
- Sodium dodecyl sulfate (SDS) .
Scientific Research Applications
Chemistry:
- Surfactants: n-Dodecyl Alcohol-OD is used to produce surfactants like sodium dodecyl sulfate, which are essential in detergents and cleaning agents .
Biology:
- Membrane Protein Studies: It is used as a non-ionic detergent in the purification and crystallization of membrane proteins .
Medicine:
Industry:
Mechanism of Action
n-Dodecyl Alcohol-OD exerts its effects primarily through its hydrophilic and lipophilic properties, which allow it to interact with cell membranes in an unspecific manner. This interaction can affect membrane fluidity and permeability . Additionally, it can act as a surfactant, reducing surface tension and aiding in the emulsification of oils and fats .
Comparison with Similar Compounds
- Dodecanal: An aldehyde derived from n-Dodecyl Alcohol-OD, used in fragrances .
- Dodecanoic Acid (Lauric Acid): A fatty acid obtained by the oxidation of this compound .
- 1-Bromododecane: An alkylating agent used to improve the lipophilicity of organic molecules .
Uniqueness: this compound is unique due to its versatility in various applications, from surfactants and emulsifiers to its role in thermal energy storage and membrane protein studies. Its ability to undergo multiple chemical reactions, such as oxidation, esterification, and sulfation, further enhances its utility in different fields .
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
187.34 g/mol |
IUPAC Name |
1-deuteriooxydodecane |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i13D |
InChI Key |
LQZZUXJYWNFBMV-YSOHJTORSA-N |
Isomeric SMILES |
[2H]OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
